molecular formula C7H9N3O3 B6240054 methyl 5-amino-6-methoxypyrazine-2-carboxylate CAS No. 1447364-37-5

methyl 5-amino-6-methoxypyrazine-2-carboxylate

Cat. No.: B6240054
CAS No.: 1447364-37-5
M. Wt: 183.2
InChI Key:
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Description

Methyl 5-amino-6-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O3 This compound is characterized by a pyrazine ring substituted with amino, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-methoxypyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with methoxy and amino substituents. One common method involves the condensation of 2,3-diaminopyrazine with methoxyacetic acid under acidic conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-6-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylate group can participate in ionic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-methoxypyrazine-3-carboxylate
  • Methyl 5-amino-6-ethoxypyrazine-2-carboxylate
  • Methyl 5-amino-6-methoxypyrazine-3-carboxylate

Uniqueness

Methyl 5-amino-6-methoxypyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-6-methoxypyrazine-2-carboxylate involves the reaction of 5-amino-6-methoxypyrazine-2-carboxylic acid with methanol and a suitable activating agent to form the methyl ester.", "Starting Materials": [ "5-amino-6-methoxypyrazine-2-carboxylic acid", "Methanol", "Activating agent (e.g. DCC, EDC, HATU)" ], "Reaction": [ "Add the activating agent to a solution of 5-amino-6-methoxypyrazine-2-carboxylic acid in a suitable solvent (e.g. DMF, DMSO)", "Add methanol to the reaction mixture and stir at room temperature for several hours", "Filter the reaction mixture to remove any precipitate", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or chromatography to obtain the desired product, methyl 5-amino-6-methoxypyrazine-2-carboxylate" ] }

CAS No.

1447364-37-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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